Regiochemical Differentiation: 2,4,6- vs. 3,4,5-Trimethoxy Substitution Determines Gastroprotective Activity Profile
The 3,4,5-trimethoxy positional isomer RU 38086 demonstrates potent gastric cytoprotective activity in rats, with significant protection against ethanol-induced necrotizing damage at an oral dose of 0.3 mg/kg, accompanied by dose-dependent reduction of total acid output at 2.5–10 mg/kg orally and elevation of prostaglandin E₂ levels in gastric juice and tissue at 4–20 mg/kg [1]. The target compound (2,4,6-trimethoxy isomer, CAS 84386-14-1) has a fundamentally different methoxy arrangement that disrupts the pharmacophore geometry required for these gastric effects. No published studies have demonstrated equivalent gastroprotective activity for the 2,4,6-trimethoxy isomer.
| Evidence Dimension | Gastric cytoprotective potency (ethanol-induced necrosis model, rat) |
|---|---|
| Target Compound Data | No published gastroprotective data available (activity not reported or not detected in the same model) |
| Comparator Or Baseline | RU 38086 (3,4,5-trimethoxy isomer): significant cytoprotection at 0.3 mg/kg p.o.; anti-secretory ED₅₀ approximately 2.5–5 mg/kg p.o. |
| Quantified Difference | Qualitative difference: documented multi-target gastroprotective profile for the 3,4,5-isomer vs. absence of published evidence for the 2,4,6-isomer |
| Conditions | Pylorus-ligated rat model; ethanol-induced gastric necrosis model; perfused rat stomach preparation |
Why This Matters
For anti-ulcer or gastric cytoprotection research, RU 38086 is the evidence-supported choice; the 2,4,6-isomer should not be procured as a substitute without de novo efficacy validation.
- [1] Barzaghi F, Cesana R, Delevallée F, Fournex R, Nencioni A, Vincent JC, Deraedt R. Gastric cytoprotective, antisecretory and antiulcer activities of (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid (RU 38086). Arzneimittelforschung. 1985;35(9):1426-1429. PMID: 4084342. View Source
